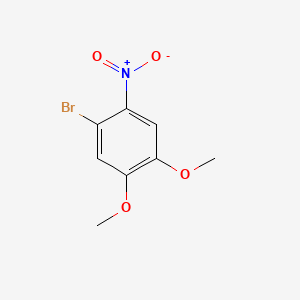

1-Bromo-4,5-dimethoxy-2-nitrobenzene

描述

Overview of the Chemical Compound's Significance in Organic Synthesis

The significance of 1-Bromo-4,5-dimethoxy-2-nitrobenzene in organic synthesis lies in its role as a versatile building block for the creation of complex, high-value molecules. The distinct reactivity of each functional group—the bromine atom, the nitro group, and the methoxy (B1213986) groups—can be selectively exploited to build intricate molecular scaffolds.

The bromine atom is a particularly useful handle for introducing molecular diversity. It can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental for forming new carbon-carbon bonds. nbinno.com This allows for the attachment of other aromatic or aliphatic fragments to the benzene (B151609) core.

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. nih.gov It can be reduced to an amino group, providing a site for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocyclic rings. This transformation is a cornerstone in the synthesis of many biologically active compounds.

The two methoxy groups are electron-donating and can influence the regioselectivity of reactions on the aromatic ring. They are also key structural motifs in many natural products and can be cleaved to reveal hydroxyl groups if needed.

A significant application of this compound is as a precursor in the synthesis of complex natural products and their analogues. For instance, substituted aromatic compounds with similar oxygenation patterns are used in the total synthesis of marine alkaloids like the lamellarins. nih.gov Lamellarin G trimethyl ether, for example, is built from precursors that share the dimethoxybenzene core, highlighting the utility of compounds like this compound in constructing the necessary isoquinoline (B145761) and pyrrole (B145914) subunits of these complex bioactive molecules. nih.govresearchgate.net

Historical Context of Related Aromatic Nitro and Bromo Compounds in Chemical Literature

The study of aromatic nitro and bromo compounds has a rich history that is foundational to modern organic chemistry. Aromatic nitro compounds have been known since the 19th century, with the first synthesis of nitrobenzene (B124822) reported in 1834. nih.gov These compounds quickly became crucial intermediates in the chemical industry, particularly for the production of dyes, pharmaceuticals, and explosives. nih.govresearchgate.net The nitro group's ability to be reduced to an amine group was a pivotal discovery, enabling the synthesis of a vast array of aniline (B41778) derivatives, which are themselves versatile synthetic precursors. researchgate.net

Similarly, the element bromine was discovered in 1826 by French chemist Antoine-Jérôme Balard. mdpi.com The introduction of bromine atoms onto aromatic rings (bromination) became an important transformation in organic synthesis. Aromatic bromo compounds have historically been used in a variety of applications, from flame retardants to agricultural chemicals. researchgate.net In synthetic chemistry, the carbon-bromine bond is valued for its moderate reactivity, allowing it to act as a stable functional group that can be activated for coupling reactions under specific conditions, often using transition metal catalysts. scbt.com The development of these catalytic methods in the 20th century vastly expanded the utility of bromoarenes as building blocks.

The combination of both nitro and bromo functionalities on an aromatic ring, as seen in this compound, leverages the historical developments of both classes of compounds, creating a multifunctional platform for advanced organic synthesis.

Current Research Trends and Future Directions for this compound

Current research involving this compound and structurally similar compounds is increasingly focused on medicinal chemistry and the development of targeted therapeutics. One of the most promising areas is its use as a building block for Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are novel heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.gov They consist of a moiety that binds the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting them. nih.gov

The synthesis of PROTACs is a modular process, often requiring versatile, functionalized aromatic scaffolds to construct the linker and connect the two binding moieties. nih.gov this compound is classified within the product family of "Protein Degrader Building Blocks," indicating its direct relevance to this cutting-edge field. calpaclab.com The functional groups on the molecule provide multiple points for synthetic elaboration to build the complex structures of PROTACs.

Future directions for this compound are likely to remain concentrated in the area of drug discovery and development. Its utility as a precursor for complex heterocyclic systems will continue to be exploited in the synthesis of novel bioactive compounds. As the demand for more sophisticated and targeted drugs like PROTACs grows, the need for well-defined, multifunctional building blocks will increase. Research will likely focus on incorporating this and related fragments into new molecular designs to target a wider range of proteins implicated in various diseases, from cancers to neurodegenerative disorders. The development of more efficient synthetic routes utilizing this intermediate to access libraries of potential drug candidates will also be a key area of future investigation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-dimethoxybenzene (veratrole) |

| This compound |

| Lamellarin G trimethyl ether |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUDEQARXVYDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068615 | |

| Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-66-3 | |

| Record name | 1-Bromo-4,5-dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-nitroveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-nitroveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-5-NITROVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB5D5EU7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Bromo 4,5 Dimethoxy 2 Nitrobenzene

Strategic Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene suggests that the target molecule can be disconnected through the carbon-nitrogen bond of the nitro group. This leads to the precursor 4-bromo-1,2-dimethoxybenzene, also known as 4-bromoveratrole (B120743). This precursor is commercially available and serves as a common starting material for the synthesis of the target compound. The primary synthetic transformation, therefore, involves the regioselective introduction of a nitro group onto the aromatic ring of 4-bromo-1,2-dimethoxybenzene.

An alternative retrosynthetic approach involves the disconnection of the carbon-bromine bond. This pathway would lead to 4,5-dimethoxy-2-nitrobenzoic acid as a key intermediate. The final step in this route would be a decarboxylative bromination. This strategy offers a different perspective on the construction of the target molecule and relies on the selective removal of a carboxylic acid group and its replacement with a bromine atom.

Direct Nitration of 4-Bromo-1,2-dimethoxybenzene and Optimization of Reaction Conditions

The direct nitration of 4-bromo-1,2-dimethoxybenzene is a widely employed method for the synthesis of this compound. This electrophilic aromatic substitution reaction requires careful optimization of various parameters to ensure high regioselectivity and yield.

Catalyst Systems and Reagent Selection for Enhanced Regioselectivity and Yield

The choice of catalyst and nitrating agent is crucial in directing the nitro group to the desired position on the aromatic ring. The methoxy (B1213986) groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The position of nitration is therefore influenced by the interplay of these directing effects.

A common and effective method involves the use of a mixture of concentrated nitric acid and a protic acid, such as acetic acid or sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The use of mixed acids like HNO₃/H₂SO₄ is a standard procedure for nitration reactions. pbworks.com

For enhanced regioselectivity, solid acid catalysts have been explored in the nitration of various aromatic compounds. researchgate.netiitm.ac.inresearchgate.net While specific studies on 4-bromo-1,2-dimethoxybenzene are limited, the principles suggest that zeolites or other solid acids could offer shape-selective catalysis, potentially favoring the formation of the desired isomer by controlling the access of the nitronium ion to the different positions on the aromatic ring.

Temperature and Solvent Effects on Nitration Efficiency

Temperature is a critical parameter in the nitration of 4-bromo-1,2-dimethoxybenzene. The reaction is exothermic, and excessive heat can lead to the formation of di-nitro byproducts. pbworks.com Therefore, the reaction is typically carried out at reduced temperatures, often with cooling in an ice bath, to control the reaction rate and minimize side reactions. Maintaining a low temperature is crucial for achieving high selectivity for the mono-nitro product.

The choice of solvent can also influence the efficiency and regioselectivity of the nitration reaction. Acetic acid is a commonly used solvent as it is relatively polar and can solubilize the starting material and the nitrating agent. The polarity of the solvent can affect the solvation of the transition state and thus influence the reaction rate and the isomeric distribution of the products. Studies on similar compounds like anisole (B1667542) have shown that solvent polarity can impact the ortho/para ratio of the nitrated products. smf.mx

| Parameter | Condition | Effect on Nitration |

| Temperature | Low (e.g., 0-10 °C) | Minimizes di-nitration, enhances selectivity for mono-nitro product. |

| Temperature | High | Increases reaction rate but promotes the formation of unwanted byproducts. |

| Solvent | Acetic Acid | Common solvent, facilitates the reaction. |

| Solvent | Sulfuric Acid | Used in mixed acid systems to generate the nitronium ion. |

Purification Techniques and Yield Optimization for Industrial and Laboratory Scale Synthesis

After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into ice water, which causes the precipitation of the solid this compound.

For laboratory-scale synthesis, the most common purification method is recrystallization. Ethanol (B145695) is a suitable solvent for this purpose, as the desired product is sparingly soluble in cold ethanol but more soluble in hot ethanol. This allows for the effective removal of impurities that remain in the mother liquor upon cooling.

On an industrial scale, purification of nitroaromatic compounds often involves a combination of techniques to ensure high purity and safety. google.com These can include:

Washing: The crude product is washed with water to remove residual acids and then with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acidic impurities.

Recrystallization: Large-scale recrystallization can be performed using industrial crystallizers that allow for controlled cooling and efficient separation of the crystals.

Melt Crystallization: For some compounds, melt crystallization can be an effective purification technique, where the compound is purified by partial melting and resolidification.

Chromatography: While less common for bulk production due to cost, chromatographic techniques can be used for very high purity requirements.

Optimization of the yield involves careful control of the reaction parameters discussed above, such as temperature and stoichiometry of the reagents, as well as efficient work-up and purification procedures to minimize product loss.

Decarboxylative Halogenation Routes to this compound

An alternative synthetic strategy to this compound involves the decarboxylative halogenation of 4,5-dimethoxy-2-nitrobenzoic acid. This approach is particularly useful when the corresponding carboxylic acid is readily available.

Silver/Copper-Mediated Decarboxylative Bromination of 4,5-dimethoxy-2-nitrobenzoic acid

The Hunsdiecker reaction and its modern variants provide a method for the conversion of carboxylic acids to aryl halides. nih.gov Silver and copper salts have been shown to be effective mediators or catalysts for these decarboxylative halogenation reactions. organic-chemistry.orgrsc.orgacs.orgresearchgate.net

In this proposed route, 4,5-dimethoxy-2-nitrobenzoic acid would be treated with a bromine source in the presence of a silver and/or copper salt. The reaction likely proceeds through the formation of a silver or copper carboxylate salt. Subsequent thermal or metal-catalyzed decomposition of this intermediate would lead to the expulsion of carbon dioxide and the formation of an aryl radical or an organometallic species, which then reacts with the bromine source to yield the desired this compound.

While a specific protocol for the silver/copper-mediated decarboxylative bromination of 4,5-dimethoxy-2-nitrobenzoic acid is not extensively documented, the successful decarboxylative iodination of this very substrate using a silver catalyst has been reported, demonstrating the feasibility of this synthetic approach. The general mechanism involves the formation of an aryl radical intermediate. acs.org The use of a combination of silver and copper catalysts can be beneficial, with silver often facilitating the decarboxylation and copper participating in the subsequent halogenation step.

| Reagent/Catalyst | Role in Decarboxylative Bromination |

| 4,5-dimethoxy-2-nitrobenzoic acid | Starting material, source of the aryl group. |

| Bromine Source (e.g., NBS, Br₂) | Provides the bromine atom for the final product. |

| Silver Salt (e.g., AgNO₃, Ag₂CO₃) | Facilitates the formation of the carboxylate salt and promotes decarboxylation. |

| Copper Salt (e.g., CuBr, Cu(OAc)₂) | Can act as a co-catalyst to facilitate the halogenation step. |

Mechanistic Investigations of Radical Intermediates in Decarboxylative Processes

While direct decarboxylative routes to this compound are not extensively documented, the mechanism of related transition-metal-free decarboxylative brominations of aromatic carboxylic acids provides insight into the potential role of radical intermediates. In these processes, an aromatic carboxylic acid is converted to its corresponding aryl bromide.

The reaction is believed to proceed through a halogen-centered radical mechanism. A key step involves the formation of an acyl hypobromite (B1234621) intermediate from the reaction of the carboxylic acid with a brominating agent like N-Bromosuccinimide (NBS) or a tetraalkylammonium tribromide (e.g., Bu₄NBr₃). This intermediate can then undergo homolytic cleavage of the O-Br bond, followed by decarboxylation to generate an aryl radical. This radical subsequently abstracts a bromine atom from another molecule of the brominating agent to yield the final aryl bromide product. The investigation of these pathways often involves trapping experiments and computational studies to elucidate the nature of the short-lived radical species. rsc.org

Alternative Synthetic Pathways and Precursor Derivatization

Alternative and more established routes to this compound involve the sequential introduction of the required functional groups onto a benzene (B151609) scaffold. The two primary strategies are the bromination of a dimethoxy-nitrobenzene precursor or the nitration of a bromo-dimethoxybenzene precursor.

This synthetic approach involves the electrophilic aromatic substitution of a 4,5-dimethoxy-2-nitrobenzene scaffold. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The nitro group is a strong deactivating group and a meta-director, while the methoxy groups are strong activating groups and ortho, para-directors. In the case of 4,5-dimethoxy-2-nitrobenzene, the positions ortho to the methoxy groups are sterically hindered or already substituted. The position para to the 4-methoxy group is occupied by the 1-methoxy group, and the position para to the 5-methoxy group is occupied by the 2-nitro group. Therefore, bromination is directed to the available position that is activated by the methoxy groups.

A common method for such brominations involves using molecular bromine in a suitable solvent, such as acetic acid. For example, the bromination of the related compound 3,4-dimethoxybenzaldehyde (B141060) is achieved by reacting it with bromine in acetic acid at temperatures ranging from 0 to 110 °C. google.com This method can be adapted for the synthesis of this compound from the appropriate precursor.

Table 1: Representative Conditions for Bromination of a Dimethoxybenzene Derivative

| Reactant | Brominating Agent | Solvent | Temperature (°C) |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Bromine (Br₂) | Acetic Acid | 0 - 110 |

Data adapted from a related synthesis. google.com

A widely used and efficient method for synthesizing the target compound is the nitration of 4-bromoveratrole (1-bromo-4,5-dimethoxybenzene). In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺) is the active electrophile, typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. studylib.net However, for activated rings such as dimethoxybenzenes, the reaction can often proceed under milder conditions.

Research has shown that the nitration of similar bromo-dimethoxybenzene isomers, such as 1-bromo-2,5-dimethoxybenzene, can be achieved with high yield using nitric acid in acetic acid at room temperature. nih.gov The reaction is typically rapid, and careful control of temperature is necessary to prevent over-nitration or side reactions. The methoxy groups strongly direct the incoming nitro group to the ortho and para positions. In the case of 4-bromoveratrole, the C2 position is activated by both methoxy groups and is the primary site of nitration.

Table 2: Conditions for Nitration of a Brominated Dimethoxybenzene Scaffold

| Starting Material | Reagents & Solvents | Conditions | Yield (%) |

|---|---|---|---|

| 1-Bromo-2,5-dimethoxybenzene | HNO₃ in Acetic Acid | 20°C, 15-30 min | 95-98 |

Data from the nitration of a positional isomer.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of safer solvents, the development of catalytic reactions, and the reduction of waste.

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. One promising approach is mechanochemistry, or solvent-free synthesis, where reactions are induced by mechanical energy (e.g., grinding or milling). This technique has been successfully applied to the synthesis of nitrosobenzenes through the oxidation of anilines using Oxone® in a solid-state reaction. researchgate.net This method avoids bulk solvents and can be combined with solvent-free purification techniques like sublimation, demonstrating a completely solvent-free route from reactant to pure product. researchgate.net While not yet specifically reported for this compound, the principles of mechanochemical synthesis could potentially be applied to its bromination or nitration steps.

Another strategy is the replacement of traditional solvents with more environmentally benign alternatives. For electrophilic aromatic bromination, the use of solvents like cyclohexane (B81311) has been investigated, although reactions can be slow due to the low solubility of reagents like NBS. wku.edu

Catalytic methods are fundamental to green chemistry as they reduce the generation of waste by replacing stoichiometric reagents with small amounts of a catalyst that can be recycled. In the context of aryl halides, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions are powerful tools for C-C bond formation. researchgate.net While these are typically used for the further derivatization of the target molecule, the development of catalytic bromination and nitration methods is an active area of research.

Reactivity and Reaction Mechanisms of 1 Bromo 4,5 Dimethoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-bromo-4,5-dimethoxy-2-nitrobenzene. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

The activated nature of the aromatic ring in this compound allows for the displacement of the bromine atom by a variety of nucleophiles. The scope of this reaction primarily includes soft nucleophiles, such as amines and thiols.

For instance, reactions with various primary and secondary amines can proceed, often in polar aprotic solvents, to yield N-substituted 4,5-dimethoxy-2-nitroanilines. nih.gov Similarly, thiols and their corresponding thiolates are effective nucleophiles for this substrate, leading to the formation of aryl thioethers. nih.gov This particular reaction is a crucial step in the synthesis of various heterocyclic compounds, such as substituted benzothiazoles, which are of interest in medicinal chemistry. nih.govnih.gov

Limitations can arise with the use of hard, highly basic nucleophiles (e.g., hydroxide (B78521) or alkoxides). These can lead to side reactions or may be incompatible with the nitro group. The reaction rate is also dependent on the nucleophilicity of the attacking species; weaker nucleophiles may require more forcing conditions, such as higher temperatures, which can also promote undesirable side reactions.

A representative SNAr reaction is the synthesis of a benzothiazole (B30560) precursor, which demonstrates the utility of thiol nucleophiles.

Table 1: Representative SNAr Reaction with a Thiol Nucleophile

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 2-Aminothiophenol | K₂CO₃, DMAc, 100 °C | 2-(4,5-Dimethoxy-2-nitrophenylthio)aniline |

The feasibility and rate of the SNAr reaction are profoundly influenced by the electronic effects of the substituents on the benzene (B151609) ring. For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. youtube.com

The nitro group (-NO₂) at the C2 position (ortho to the bromine) is the primary activating group. As a powerful electron-withdrawing group, it activates the ring through both inductive (-I) and resonance (-M) effects. Crucially, its ortho position allows it to stabilize the negative charge of the Meisenheimer intermediate through direct resonance delocalization. masterorganicchemistry.comstackexchange.com This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, thereby greatly accelerating the reaction. stackexchange.com

The two methoxy (B1213986) groups (-OCH₃) at the C4 and C5 positions have a more complex influence. They are electron-donating through resonance (+M) and electron-withdrawing through induction (-I).

The methoxy group at C4 is para to the bromine. While its +M effect would typically deactivate the ring towards nucleophilic attack, this effect is overshadowed by the powerful activation provided by the ortho-nitro group.

The methoxy group at C5 is meta to the bromine. Its electronic influence on the reaction site is primarily inductive and less pronounced.

Stereoelectronic effects are critical in dictating the pathway of an SNAr reaction. The mechanism requires the nucleophile to attack the π-system of the aromatic ring in a trajectory that is roughly perpendicular to the plane of the ring. This attack leads to a change in hybridization at the carbon atom bearing the leaving group (the ipso-carbon) from sp² to sp³.

The formation of the intermediate Meisenheimer complex involves this sp³-hybridized carbon, which disrupts the ring's planarity and aromaticity. For the intermediate to be effectively stabilized by the ortho-nitro group, the nitro group must be coplanar with the dienyl system of the ring to allow for maximum resonance delocalization of the negative charge onto its oxygen atoms. masterorganicchemistry.com The presence of the two methoxy groups does not impose significant steric hindrance that would prevent the necessary planarity of the key resonance structures. The subsequent elimination of the bromide ion to restore aromaticity is a lower energy process and occurs rapidly after the formation of the stabilized intermediate.

Cross-Coupling Reactions and Their Applications

This compound is also an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The carbon-bromine bond is readily susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids.

The reaction is generally tolerant of the nitro group, which often remains intact under the typical reaction conditions. nih.govmdpi.com This allows for the synthesis of complex biaryl structures that can be further modified at the nitro position. The choice of ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4,5-Dimethoxy-2-nitro-1,1'-biphenyl |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4'-Methyl-4,5-dimethoxy-2-nitro-1,1'-biphenyl |

| This compound | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(4,5-Dimethoxy-2-nitrophenyl)pyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. organic-chemistry.org This reaction provides a powerful alternative to SNAr for synthesizing arylamines from this compound. It can be used with a wide range of primary and secondary amines, including anilines and alkylamines.

A key consideration for this reaction is the choice of base. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can sometimes be incompatible with nitroarenes. libretexts.org However, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can often be used effectively. amazonaws.com The selection of the appropriate palladium precursor and phosphine ligand is also critical for successful coupling. Ligands such as XantPhos or X-Phos are frequently used for the amination of aryl bromides. beilstein-journals.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Product |

| This compound | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine |

| This compound | Aniline (B41778) | Pd(OAc)₂ / X-Phos | K₃PO₄ | 1,4-Dioxane | N-(4,5-Dimethoxy-2-nitrophenyl)aniline |

| This compound | Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-Benzyl-4,5-dimethoxy-2-nitroaniline |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom can be readily displaced to form an arylalkyne, a valuable synthetic intermediate.

The general reaction proceeds via a catalytic cycle involving both palladium and copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the palladium(0) catalyst. libretexts.org

The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, often requiring higher temperatures to proceed efficiently. wikipedia.org The electronic nature of the substituents on the aromatic ring also plays a role. While no specific kinetic data for this compound is available, studies on the analogous compound 1-bromo-4-nitrobenzene (B128438) demonstrate successful coupling with various terminal acetylenes. The presence of the electron-donating methoxy groups in this compound may modulate the reactivity of the C-Br bond compared to its non-methoxylated counterpart.

A typical set of reaction conditions for a Sonogashira coupling involving an aryl bromide is presented in the table below.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, 2-Methyl-3-butyn-2-ol | Coupling Partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HBr byproduct, can act as solvent |

| Solvent (optional) | DMF, Toluene, THF | To dissolve reactants |

| Temperature | Room Temperature to 80 °C | Reaction condition |

Ullmann-type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-couplings that are particularly useful for forming carbon-carbon (biaryl) and carbon-heteroatom bonds. organic-chemistry.org The "classic" Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of excess copper at high temperatures to form a symmetrical biaryl. organic-chemistry.org Modern "Ullmann-type" reactions are more versatile, catalytic processes that couple aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols, often facilitated by ligands. organic-chemistry.org

For this compound, a classic Ullmann condensation could theoretically produce 2,2'-dinitro-4,4',5,5'-tetramethoxy-1,1'-biphenyl. This reaction typically requires harsh conditions, such as heating with stoichiometric amounts of copper powder. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to the copper surface, followed by coupling and reductive elimination. organic-chemistry.org

More synthetically useful are the ligand-accelerated Ullmann-type couplings. For instance, coupling with a phenol (B47542) (O-arylation) or an amine (N-arylation) can be achieved under milder conditions than the classic biaryl synthesis. Research on the Ullmann coupling of the related compound 1-bromo-4-methoxybenzene on a copper surface has shown that the reaction proceeds through a distinct organometallic intermediate. nsf.gov The presence of the strongly electron-withdrawing nitro group in this compound would make the aromatic ring more electron-deficient, potentially facilitating the initial oxidative addition step with the copper catalyst.

Catalyst Selection and Ligand Design for Optimized Reactivity

The success of cross-coupling reactions involving this compound hinges on the appropriate selection of catalysts and ligands.

For Sonogashira Coupling: The standard catalysts are palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which are reduced in situ to the active Pd(0) species. libretexts.org The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For aryl bromides, which are less reactive than aryl iodides, the use of bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.

For Ullmann-type Reactions: While classic Ullmann reactions use copper powder or copper salts without ligands, modern catalytic versions rely heavily on ligands to facilitate the reaction under milder conditions. organic-chemistry.org Chelating N- and O-based bidentate ligands are particularly effective. Examples include amino acids (like L-proline) and diamines (like 1,2-diaminocyclohexane). These ligands coordinate to the copper(I) catalyst, increasing its solubility and modulating its reactivity to promote the desired coupling.

Reduction Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can be readily transformed into an amine, providing a gateway for further molecular derivatization.

Conversion to Amines for Further Derivatization

The reduction of an aromatic nitro group to a primary amine (an aniline) is a fundamental transformation in organic synthesis. The resulting 2-amino-1-bromo-4,5-dimethoxybenzene is a valuable intermediate, as the newly formed amino group can be used in a wide array of subsequent reactions, such as diazotization, acylation, or as a directing group in further aromatic substitutions.

A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to the use of dissolving metals or transfer hydrogenation reagents.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Type | General Conditions | Notes |

|---|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | H₂ gas (balloon or pressure), Palladium on Carbon, Methanol/Ethanol (B145695) solvent | Highly efficient but may also reduce other functional groups (e.g., C-Br bond) |

| Fe / HCl or NH₄Cl | Dissolving Metal (Béchamp Reduction) | Iron powder, acidic medium (e.g., HCl, Acetic Acid) | A classic, robust, and often chemoselective method |

| SnCl₂ / HCl | Metal Salt Reduction | Stannous chloride, concentrated HCl | Mild and effective; generally tolerant of halide substituents |

| Na₂S or (NH₄)₂S | Zinin Reduction | Sodium sulfide (B99878) or ammonium (B1175870) sulfide, aqueous/alcoholic solution | Often highly chemoselective for the nitro group, especially in polynitroarenes |

| Hydrazine (B178648) (N₂H₄) / Pd/C | Transfer Hydrogenation | Hydrazine hydrate (B1144303), Pd/C catalyst, alcoholic solvent | Avoids the use of hydrogen gas; can be highly selective |

Chemoselective Reduction Strategies in Polyfunctionalized Molecules

In a molecule like this compound, which contains multiple reactive sites, chemoselectivity is paramount. The goal is to reduce the nitro group without affecting the carbon-bromine bond, which is often desired for subsequent cross-coupling reactions.

Several reduction methods are known to be highly selective for the nitro group in the presence of aryl halides.

Zinin Reduction : The use of sodium or ammonium sulfides is a classic method for selectively reducing nitroarenes. stackexchange.com This method is particularly useful for poly-substituted nitroaromatics and is known to leave aryl halide bonds intact. Studies on substituted dinitro-phenols and their ethers have shown that a nitro group positioned ortho to an alkoxy group is preferentially reduced, a finding that is directly relevant to the structure of this compound. stackexchange.com

Metal/Acid Reductions : Reagents such as iron powder in acetic acid or ammonium chloride, and stannous chloride (SnCl₂) in hydrochloric acid, are well-established for their high chemoselectivity in reducing nitro groups while tolerating aryl chlorides and bromides.

Catalytic Transfer Hydrogenation : Systems like hydrazine hydrate with a Pd/C catalyst can be fine-tuned to achieve high selectivity. By controlling reaction conditions such as temperature, it is possible to favor the reduction of the nitro group over the reductive dehalogenation of the C-Br bond.

Oxidation Reactions of Methoxy Groups

The methoxy groups on the aromatic ring are generally stable under many reaction conditions. However, they can undergo oxidative transformations, typically under forcing conditions. Two primary reaction pathways are considered for aryl methyl ethers: oxidative demethylation to quinones or ether cleavage to phenols.

Oxidative Demethylation to Quinones : Aromatic rings with two methoxy groups in a 1,4- or 1,2-relationship can be oxidized to the corresponding quinones. Reagents such as ceric ammonium nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) in aqueous THF are known to effect this transformation on various dimethoxybenzene derivatives. acs.orgtandfonline.com However, the success of this reaction is highly dependent on the other substituents on the ring. The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is known to deactivate the ring towards oxidation, often resulting in low yields or recovery of starting material when treated with reagents like CAN. tandfonline.com

Ether Cleavage to Phenols : A more common reaction for aryl methyl ethers is cleavage of the methyl C-O bond to yield a phenol. This demethylation typically requires strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. youtube.com Strong nucleophiles, such as thiolates at high temperatures, can also cleave the ether via an SN2 attack on the methyl group. youtube.com These harsh conditions may not be compatible with other functional groups in the molecule and could lead to undesired side reactions.

Given the electronic deactivation by the nitro group and the harsh conditions required for ether cleavage, modification of the methoxy groups in this compound would likely require careful selection of reagents to avoid compromising the integrity of the bromo and nitro functionalities.

Formation of Quinone Derivatives

The conversion of 1,4-dimethoxybenzene (B90301) derivatives into quinones is a well-established transformation in organic synthesis. thieme-connect.com This oxidative demethylation is a key step in accessing the benzoquinone core structure, which is prevalent in many natural products and biologically active compounds. thieme-connect.comlookchem.com For this compound, which possesses a 1,4-dimethoxy arrangement (relative to each other), this reaction would lead to the formation of a substituted 1,4-benzoquinone.

The general mechanism for this transformation involves the removal of two methyl groups and the oxidation of the resulting hydroquinone (B1673460). While specific studies on this compound are not prevalent, the reaction is expected to proceed through the oxidation of the electron-rich aromatic ring, facilitated by the two activating methoxy groups. The presence of the electron-withdrawing nitro group and the bromine atom will likely influence the reaction conditions required.

Common reagents employed for the oxidative demethylation of hydroquinone dimethyl ethers include ceric ammonium nitrate (CAN), silver(II) oxide, and cobalt(III) fluoride. thieme-connect.comlookchem.com The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

Table 1: Common Reagents for Oxidative Demethylation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water, room temperature | lookchem.comresearchgate.net |

| Silver(II) Oxide (AgO) | Dioxane/Nitric Acid | thieme-connect.com |

Selective Oxidation Methodologies

Selective oxidation is crucial in the synthesis of complex molecules. In the context of this compound, selective methodologies are primarily focused on the conversion to quinone derivatives as discussed above. The key to selectivity in these reactions is the choice of the oxidizing agent and the control of reaction parameters.

Ceric ammonium nitrate (CAN) is one of the most frequently used reagents for the oxidative demethylation of dimethoxybenzenes. thieme-connect.comlookchem.com The reaction mechanism is thought to involve an initial electron transfer from the electron-rich aromatic ring to the Ce(IV) species. The mode of addition of the reagents has been shown to influence the product distribution, with the "inverse" addition (adding the dimethoxybenzene to the CAN solution) sometimes favoring the formation of diquinones over monoquinones. lookchem.comresearchgate.net

For a polysubstituted benzene like this compound, the electronic nature of the substituents will affect the susceptibility of the ring to oxidation. The strongly activating methoxy groups enhance the electron density of the ring, making it more amenable to oxidation. Conversely, the strongly deactivating nitro group reduces the electron density, which may necessitate harsher reaction conditions compared to an unsubstituted dimethoxybenzene.

Other selective oxidation methods in related systems include the use of vanadium(V)-substituted polyoxometalates, which can catalyze the oxidation of aromatic compounds with hydrogen peroxide. udel.edu However, the application of such methods to substrates as heavily substituted as this compound would require specific investigation.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. pbworks.com The feasibility and regioselectivity of an EAS reaction are governed by the substituents already present on the benzene ring. ucalgary.cauomustansiriyah.edu.iq These substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directing. fiveable.melibretexts.org

The directing effects of the individual substituents are as follows:

-OCH₃ (methoxy) groups: These are strongly activating, electron-donating groups and are ortho-, para-directing. fiveable.me

-NO₂ (nitro) group: This is a strongly deactivating, electron-withdrawing group and is a meta-director. fiveable.meyoutube.com

-Br (bromo) group: Halogens are weakly deactivating yet ortho-, para-directing. pbworks.comuomustansiriyah.edu.iq

The position available for substitution (C6) is ortho to one methoxy group (at C5) and meta to the other (at C4). It is also meta to the bromo group (at C1) and ortho to the nitro group (at C2). The powerful activating effect of the methoxy groups, which direct ortho and para, would strongly favor substitution at the available ortho position (C6). However, this is counteracted by the strong deactivating effect of the nitro group, which is also positioned ortho to the reaction site. Generally, reactions on rings with both strongly activating and strongly deactivating groups require careful consideration of reaction conditions. ucalgary.ca

Table 2: Summary of Substituent Effects on EAS

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | Electron-donating (resonance) | Strongly Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing (resonance and inductive) | Strongly Deactivating | Meta |

Applications of 1 Bromo 4,5 Dimethoxy 2 Nitrobenzene As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Systems

The unique substitution pattern of 1-bromo-4,5-dimethoxy-2-nitrobenzene makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitro group, which can be reduced to an amine, and the bromo group, which is susceptible to various coupling reactions, facilitates the construction of fused ring systems.

This compound is a key reactant in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.orguop.edu.pkbyjus.com The synthetic strategy involves a crucial Buchwald–Hartwig coupling reaction between this compound and a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline. acs.orguop.edu.pk This reaction selectively forms a new C-N bond, creating a bis(2-nitrophenyl)amine intermediate. acs.orgbyjus.com

The presence of two electron-donating methoxy (B1213986) groups in this compound has a notable effect on the reaction rate, allowing the Buchwald-Hartwig coupling to proceed at a lower temperature and be completed in a significantly shorter time (1.5 hours) compared to analogues with electron-withdrawing groups. acs.orgbyjus.com Following the coupling, the bis(2-nitrophenyl)amine intermediate undergoes reduction of its two nitro groups to form a diamine, which then proceeds through a tandem-like oxidation, often using ferric chloride, to yield the final phenazine heterocyclic system. acs.orguop.edu.pkbyjus.com These resulting phenazine derivatives have been evaluated for their cytotoxic properties. acs.orguop.edu.pk

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| 4,5-dialkoxy-2-nitroaniline derivative | This compound | bis(2-nitrophenyl)amine derivative | High |

In the synthesis of azaindole scaffolds, this compound serves as a foundational building block. A specific application is found in the creation of azaindole compounds designed as histone methyltransferase inhibitors. google.com The synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between this compound and a suitable boronic acid derivative, for instance, (5-chloro-2-fluoropyridin-3-yl) boronic acid. google.com This reaction is typically carried out in the presence of a palladium catalyst like Pd(dppf)₂Cl₂ and a base such as potassium carbonate, in a solvent system like 1,4-dioxane. google.com The resulting coupled product is then further processed to construct the final azaindole ring system, which is a core component of many biologically active molecules.

The utility of this compound extends to the synthesis of other nitrogen-containing heterocycles, such as quinolones (carbostyrils). These structures are significant in medicinal chemistry due to their antioxidant and anti-inflammatory activities. The synthesis can be achieved through a Heck reaction, where this compound is reacted with an alkene, such as ethyl acrylate. This palladium-catalyzed reaction is typically performed in the presence of a phosphine (B1218219) ligand like triphenylphosphine (PPh₃) and a base like triethylamine (Et₃N) in an anhydrous solvent like dimethylformamide (DMF). The resulting product serves as a precursor that can be cyclized to form the quinolone ring system.

Building Block for Complex Organic Molecules

Beyond its use in forming heterocyclic cores, this compound is an important intermediate for constructing larger, complex molecules that possess significant biological activity and are relevant to the pharmaceutical industry.

This compound is a precursor in the synthesis of several classes of biologically active molecules.

Selective Estrogen Receptor Modulators (SERMs): This compound is used in the multi-step synthesis of novel SERMs. ucr.edugoogleapis.com The synthetic route involves coupling this compound with another brominated compound, such as 7-benzyloxy-3-bromo-1,2-dihydronaphthalene, to form a complex intermediate, 7-benzyloxy-3-(4,5-dimethoxy-2-nitrophenyl)-1,2-dihydronaphthalene. ucr.edugoogleapis.com This intermediate is then further modified to produce the final SERM molecule.

Histone Methyltransferase Inhibitors: As mentioned previously, this compound is a starting material for azaindole-based histone methyltransferase inhibitors, which are of interest in drug discovery. google.com

Light-Activated Caged Iron Chelators: It is used as an intermediate in the development of iron chelators for potential use in skin photoprotection. The synthesis involves a Heck reaction to create a more complex molecule designed to control iron activity upon light activation.

| Molecule Class | Synthetic Role of this compound |

|---|---|

| Phenazine Derivatives | Core building block for cytotoxic agents |

| Azaindole Derivatives | Starting material for histone methyltransferase inhibitors |

| Selective Estrogen Receptor Modulators (SERMs) | Key intermediate in multi-step synthesis |

The role of this compound in synthesizing biologically active molecules inherently makes it a crucial component in the formation of pharmaceutical intermediates. Its structure is incorporated into larger molecules that are either active pharmaceutical ingredients (APIs) themselves or precursors to them. For example, its use in the synthesis of SERMs and histone methyltransferase inhibitors highlights its importance as a key intermediate in the pharmaceutical development pipeline. google.comucr.edugoogleapis.com The ability to use this compound in reliable, high-yield coupling reactions makes it an attractive choice for constructing the complex molecular architectures required for modern therapeutics.

Contribution to Agrochemical Synthesis

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available literature, its structural motifs are present in molecules of agricultural interest. As a substituted nitrobenzene (B124822), it can serve as a precursor to a variety of functionalized anilines through the reduction of the nitro group. These anilines are foundational building blocks for numerous herbicides, fungicides, and insecticides. The presence of the bromine atom allows for the introduction of further complexity through cross-coupling reactions, enabling the synthesis of diverse derivatives for biological screening.

For instance, related compounds such as 2-bromo-4,5-dialkoxybenzoic acids are recognized as useful intermediates for pharmaceuticals and agricultural chemicals. The synthesis of these related structures often involves the bromination of a dimethoxy-substituted benzene (B151609) ring, highlighting the general utility of this chemical arrangement in creating molecules for the life sciences sector.

Role in Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science, where it can be employed as a building block for specialized monomers and functional polymers.

Synthesis of Monomers for Advanced Materials

The reactivity of this compound allows it to be a precursor for monomers designed for high-performance materials. The bromo- and nitro-substituents can be chemically transformed into polymerizable groups. For example, the nitro group can be reduced to an amine, which can then be converted into an isocyanate or an epoxy group. The bromine atom can participate in reactions like Heck or Suzuki coupling to introduce vinyl or other unsaturated functionalities, creating styrenic or acrylic-type monomers. The dimethoxy groups influence the solubility and electronic properties of the resulting monomers and polymers.

Incorporation into Functional Polymers

The incorporation of units derived from this compound into polymer chains can impart specific properties to the final material. A notable example, although involving a closely related derivative, is the synthesis of photosensitive polyimides. In this application, a related compound, 4,5-Dimethoxy-2-nitrobenzyl bromide, is used. The nitrobenzyl group acts as a photolabile protecting group; upon exposure to UV light, it cleaves and alters the polymer's properties, such as its solubility. This principle is crucial in photolithography for creating microelectronics. While this example uses a benzyl bromide derivative, it illustrates the potential of the 4,5-dimethoxy-2-nitrobenzyl moiety, accessible from this compound, in the design of functional, light-sensitive polymers.

Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study the fate of molecules in chemical and biological systems. By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can track the molecule's transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.

The synthesis of isotopically labeled this compound allows for detailed mechanistic investigations of reactions in which it is involved. For example, if the compound is used to synthesize a new agrochemical or polymer, a labeled version can help determine the precise pathway of the synthetic route, identify intermediates, and understand any rearrangement processes. In metabolic studies of a potential drug or agrochemical derived from this compound, isotopic labeling can help trace its metabolic pathway and identify its breakdown products.

| Isotope | Potential Application in Mechanistic Studies |

| Deuterium (²H) | To study kinetic isotope effects in reactions involving C-H bond cleavage. |

| Carbon-13 (¹³C) | To trace the carbon skeleton through complex reaction sequences using ¹³C NMR. |

| Nitrogen-15 (¹⁵N) | To follow the transformation of the nitro group during reduction or other reactions. |

| Oxygen-18 (¹⁸O) | To investigate mechanisms involving the methoxy groups. |

This table illustrates how isotopically labeled versions of this compound could be strategically employed to gain deeper insights into chemical processes.

Computational and Theoretical Studies on 1 Bromo 4,5 Dimethoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the distribution of its electrons. Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of substituted nitrobenzenes. acs.org For 1-Bromo-4,5-dimethoxy-2-nitrobenzene, these calculations would reveal the influence of its distinct substituents—the electron-withdrawing nitro group, the electron-donating methoxy (B1213986) groups, and the weakly deactivating bromo group—on the aromatic ring.

The analysis typically focuses on several key aspects:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. chemchart.com

Electron Density Distribution: Calculations can map the electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The methoxy groups increase electron density at the ortho and para positions relative to themselves, while the nitro group strongly withdraws electron density from the ring.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found elsewhere, indicating regions susceptible to nucleophilic attack.

| Property | Predicted Characteristic for this compound | Rationale based on Substituent Effects |

|---|---|---|

| HOMO Energy | Relatively low | The strong electron-withdrawing nitro group stabilizes the HOMO. |

| LUMO Energy | Low | The nitro group significantly lowers the LUMO energy, enhancing electron-accepting capabilities. |

| HOMO-LUMO Gap | Moderate to small | Extensive conjugation and the presence of both donating and withdrawing groups tend to reduce the energy gap. |

| Dipole Moment | High | The strong polarity of the nitro group and the asymmetric substitution pattern create a significant molecular dipole. |

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, transition states, and activation energies. bath.ac.uk For this compound, several reaction types could be investigated.

A key example is nucleophilic aromatic substitution (SNAr), where the bromine atom could be displaced by a nucleophile. The reaction pathway would be modeled by identifying the structures of the reactant, the intermediate (Meisenheimer complex), the transition states, and the product. Quantum chemical methods are used to calculate the energy of each point along the reaction coordinate.

Transition State (TS) Search: Algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface. The structure of the TS provides insight into the geometry of the molecule as bonds are being broken and formed.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. The presence of the ortho-nitro group is known to significantly stabilize the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for SNAr reactions.

| Reaction Step | Computational Objective | Expected Finding for this compound |

|---|---|---|

| Nucleophilic Attack | Locate the first transition state (TS1) | Geometry shows the nucleophile approaching the carbon bearing the bromine, with partial bond formation. |

| Intermediate Formation | Optimize the Meisenheimer complex structure | A stable intermediate where the negative charge is delocalized onto the electron-withdrawing nitro group. |

| Leaving Group Departure | Locate the second transition state (TS2) | Geometry shows the C-Br bond elongating as the leaving group departs. |

| Overall Reaction | Calculate Activation Energy (Ea) and Reaction Energy (ΔE) | A relatively low Ea is expected due to stabilization by the ortho-nitro group. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the two methoxy groups and the nitro group.

These substituents are not locked in a single orientation but can rotate around their single bonds to the aromatic ring. The conformational landscape can be explored to identify the most stable arrangements (conformers) and the energy barriers between them.

Dihedral Angle Scanning: A common approach is to perform relaxed potential energy surface scans, where the dihedral angle of a specific group (e.g., C-C-O-C for a methoxy group) is systematically rotated, and the energy is calculated at each step. This reveals the lowest energy conformations and the rotational energy barriers. Studies on o-dimethoxybenzene suggest a preference for a planar conformation where the methoxy groups are coplanar with the ring.

MD Trajectories: Running a simulation at a given temperature allows the molecule to explore different conformations over time. Analyzing the trajectory can reveal the preferred dihedral angles and the frequency of transitions between different conformational states, providing a more realistic picture of the molecule's behavior in a solution or other environment.

| Functional Group | Relevant Dihedral Angle | Predicted Low-Energy Conformation | Expected Rotational Barrier |

|---|---|---|---|

| C4-Methoxy | C3-C4-O-CH₃ | Planar (CH₃ in the plane of the benzene (B151609) ring) | Low to moderate |

| C5-Methoxy | C6-C5-O-CH₃ | Planar (CH₃ in the plane of the benzene ring) | Low to moderate, influenced by interaction with the adjacent methoxy group. |

| Nitro Group | C1-C2-N-O | Slightly twisted out of the plane due to steric hindrance from the C1-Bromo group. | Relatively low |

Structure-Reactivity Relationship Studies Using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. Computational chemistry is essential for generating the molecular descriptors used in these models. Although a specific QSAR model for this compound requires a dataset of related compounds and experimental data, the process and relevant descriptors can be outlined.

For a class of compounds like nitroaromatics, QSAR models are frequently used to predict properties like toxicity or mutagenicity. The first step is to calculate a wide range of molecular descriptors for this compound.

Electronic Descriptors: These include properties derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment. They describe the molecule's ability to participate in electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies a molecule's hydrophobicity, which is crucial for processes like membrane transport.

Once calculated, these descriptors would be used in statistical methods to build a predictive model. The contribution of the specific substituents in this compound would be captured by these descriptors, allowing its predicted activity to be compared with other nitroaromatic compounds.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Electron accepting ability; often correlated with the reactivity of nitroaromatics. |

| Electronic | Mulliken Atomic Charge on Nitro-Group Nitrogen | The magnitude of positive charge, indicating electrophilicity. |

| Steric | Molecular Volume | The overall size of the molecule, influencing its fit into active sites. |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity, which affects absorption and distribution in biological systems. |

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

For 1-Bromo-4,5-dimethoxy-2-nitrobenzene, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, methoxy, and nitro substituents. The nitro group, being strongly electron-withdrawing, would deshield nearby protons, causing them to resonate at a higher chemical shift. Conversely, the electron-donating methoxy groups would shield adjacent protons, shifting their signals to a lower chemical shift. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would provide information about the number and proximity of neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are also sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen and bromine, or those influenced by the nitro group, appearing at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic ring protons. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical table based on general principles and data from related isomers. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 155 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 65 |

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula, confirming that the synthesized compound is indeed this compound (C₈H₈BrNO₄). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures and can be used to confirm the presence and purity of this compound in a reaction mixture. The compound would elute from the LC column at a specific retention time and the mass spectrometer would provide its molecular weight information.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Information | Value |

| Molecular Formula | - | C₈H₈BrNO₄ |

| Molecular Weight | - | 262.06 g/mol |

| HRMS | Exact Mass [M+H]⁺ | Calculated for C₈H₉⁷⁹BrNO₄⁺ and C₈H₉⁸¹BrNO₄⁺ |

| Mass Spectrum | Key Features | Isotopic pattern for bromine |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the methoxy groups (C-O), the aromatic ring (C=C and C-H), and the carbon-bromine bond (C-Br). The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π to π* transitions of the benzene (B151609) ring. The presence of substituents alters the wavelength of maximum absorption (λ_max). The nitro and methoxy groups, with their electronic effects, would be expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| Infrared (IR) | Nitro (NO₂) asymmetric stretch | 1500 - 1560 cm⁻¹ |

| Infrared (IR) | Nitro (NO₂) symmetric stretch | 1300 - 1370 cm⁻¹ |

| Infrared (IR) | C-O (methoxy) stretch | 1000 - 1300 cm⁻¹ |

| Infrared (IR) | Aromatic C=C stretch | 1400 - 1600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions | 200 - 400 nm |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For this compound, both High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are valuable tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most appropriate. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure compound should ideally produce a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate the presence of impurities. By integrating the area of the peaks, the relative percentage of the desired compound and any impurities can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, is amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides their mass spectra.

GC-MS is particularly useful for identifying and quantifying impurities, especially isomers that may have formed during the synthesis of this compound. Different isomers will likely have slightly different retention times on the GC column, allowing for their separation and individual identification by their mass spectra.

Crystallographic Analysis for Solid-State Structure Determination

A comprehensive search of academic literature and crystallographic databases reveals that detailed single-crystal X-ray diffraction data for this compound has not been publicly reported. Consequently, experimentally determined information regarding its solid-state structure, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles, is not available at this time.

While crystallographic studies have been conducted on analogous compounds, such as 1-Bromo-4-methyl-2-nitrobenzene, the strict focus of this article on this compound prevents the inclusion of data from related structures. The determination of the precise three-dimensional arrangement of atoms in the crystalline lattice of this compound would require dedicated experimental analysis through techniques like single-crystal X-ray crystallography. Such an analysis would provide valuable insights into the molecule's conformation, packing arrangement in the solid state, and any potential intermolecular interactions.

Experimental Protocols and Methodological Considerations

Detailed Synthetic Procedures and Reaction Optimization